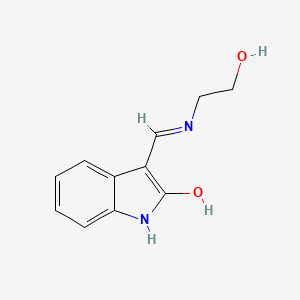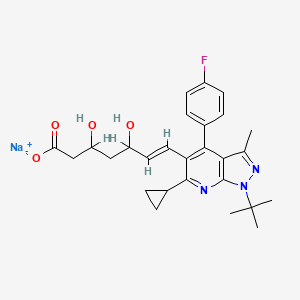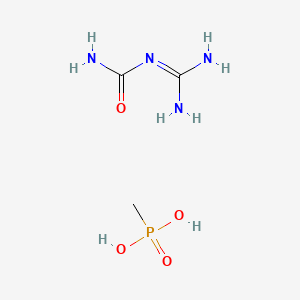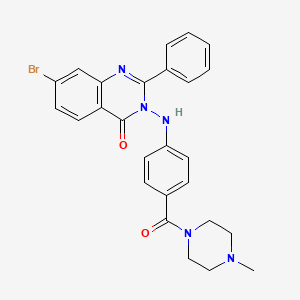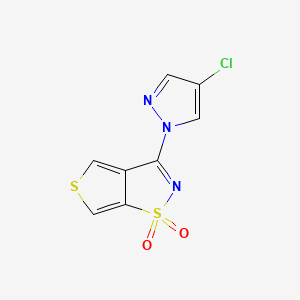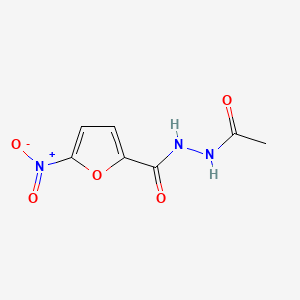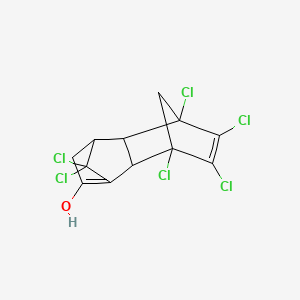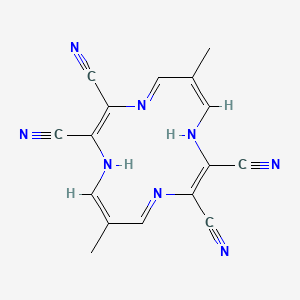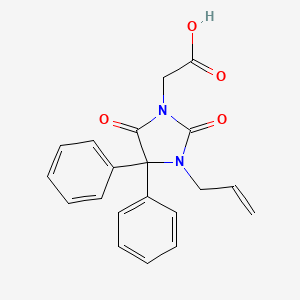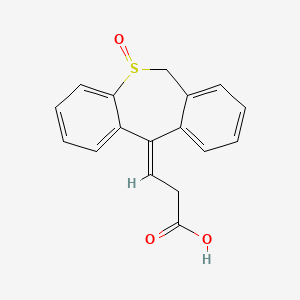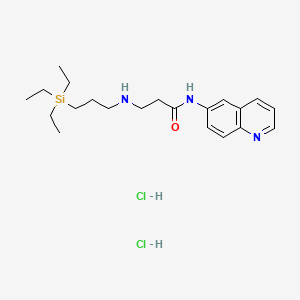
Phosphonium, (2,5-dimethyl-p-phenylene)bis(triphenyl-, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonium, (2,5-dimethyl-p-phenylene)bis(triphenyl-, dibromide) is a chemical compound with the formula C44H38Br2P2. It is a type of phosphonium salt, which is characterized by the presence of a positively charged phosphorus atom. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and catalysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, (2,5-dimethyl-p-phenylene)bis(triphenyl-, dibromide) typically involves the reaction of triphenylphosphine with a suitable halogenated precursor. One common method involves the reaction of triphenylphosphine with 2,5-dimethyl-p-phenylene dibromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reaction time to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonium, (2,5-dimethyl-p-phenylene)bis(triphenyl-, dibromide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ions can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phosphonium, (2,5-dimethyl-p-phenylene)bis(triphenyl-, dibromide) has several applications in scientific research:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions.
Catalysis: The compound acts as a ligand in transition metal catalysis, facilitating various chemical transformations.
Biological Studies: It is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phosphonium, (2,5-dimethyl-p-phenylene)bis(triphenyl-, dibromide) involves its ability to act as a ligand and form complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the transition metal used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in organic synthesis and catalysis.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine.
Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine oxide.
Uniqueness
Phosphonium, (2,5-dimethyl-p-phenylene)bis(triphenyl-, dibromide) is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with transition metals. This makes it a valuable reagent in both academic and industrial research .
Eigenschaften
CAS-Nummer |
102305-51-1 |
|---|---|
Molekularformel |
C44H38Br2P2 |
Molekulargewicht |
788.5 g/mol |
IUPAC-Name |
(2,5-dimethyl-4-triphenylphosphaniumylphenyl)-triphenylphosphanium;dibromide |
InChI |
InChI=1S/C44H38P2.2BrH/c1-35-33-44(46(40-27-15-6-16-28-40,41-29-17-7-18-30-41)42-31-19-8-20-32-42)36(2)34-43(35)45(37-21-9-3-10-22-37,38-23-11-4-12-24-38)39-25-13-5-14-26-39;;/h3-34H,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
LLJCEGZRRUEVMT-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=C(C=C1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C)[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]](/img/structure/B12734285.png)
